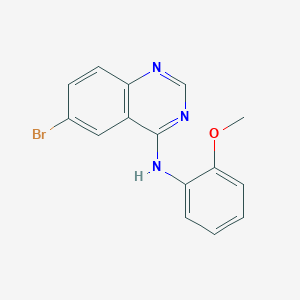

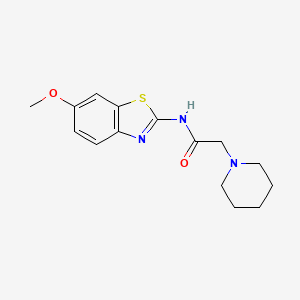

2-(2,6-dichlorobenzyl)-4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, including condensation and cyclization processes, to introduce various functional groups into the pyrimidine core. For example, 3-component reactions involving aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride have been used for the synthesis of novel pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry in generating complex molecules (Deshmukh et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their planarity and the substitution pattern, significantly affects their electronic structure and intermolecular interactions. For instance, studies on isostructural pyrimidine compounds have shown how the pyrimidine ring's planarity and substituent effects influence the hydrogen bonding patterns, highlighting the role of molecular structure in determining the compound's properties and reactivity (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including substitutions and cyclizations, that allow for the introduction or modification of functional groups. These reactions are crucial for exploring the chemical properties of these compounds, such as their reactivity towards nucleophiles or electrophiles and the formation of complex heterocyclic systems (E. A. Bakhite et al., 2005).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Research on these compounds often includes characterizing their physical properties through techniques like NMR, IR spectroscopy, and X-ray crystallography to understand how structural variations impact these properties (M. Kadir et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their acidity, basicity, and reactivity patterns, are central to their chemical behavior and applications. Studies focusing on the synthesis and reactivity of pyrimidine derivatives help elucidate these properties, contributing to the broader understanding of pyrimidine chemistry and its potential applications in various fields (Jinbao Xiang et al., 2011).

Scientific Research Applications

Synthesis of Novel Compounds

- Research on the synthesis of novel pyrido and thieno derivatives, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrates the interest in developing new molecules with potential biological activities. These compounds serve as synthons for further chemical transformations and may contribute to the discovery of new drugs or materials (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Agents

- The development of Schiff bases from pyridine-bridged 2,6-bis-carboxamide and their evaluation as potential antimicrobial agents highlight the importance of pyridine and carboxamide derivatives in designing new antimicrobials. These compounds have shown significant activity against various bacterial and fungal strains, comparable to known antibiotics (Al-Omar & Amr, 2010).

Anticancer and Anti-inflammatory Agents

- Novel benzodifuranyl derivatives, including pyrimidine and oxadiazepine structures, have been synthesized and tested for their anti-inflammatory and analgesic properties. Some of these compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2), with significant analgesic and anti-inflammatory effects. This research underscores the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzyme Inhibition for Disease Treatment

- The synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents indicate the versatility of pyrimidine derivatives in medicinal chemistry. These compounds have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Analgesic Properties Enhancement

- Chemical modifications aimed at optimizing the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, particularly to enhance their analgesic properties, reveal the continuous effort in modifying existing compounds to achieve better therapeutic outcomes. This research contributes to understanding how structural changes can affect biological activity and aid in the development of more effective pain management drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-(2-pyridin-2-ylethyl)-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O2/c1-26(10-8-13-5-2-3-9-23-13)20(28)15-12-24-18(25-19(15)27)11-14-16(21)6-4-7-17(14)22/h2-7,9,12H,8,10-11H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSACEQRSEJUIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dichlorobenzyl)-4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)pyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)